(E)-4-[2-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid
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Overview
Description
(E)-4-[2-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to an aniline moiety, which is further connected to a butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[2-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(difluoromethoxy)aniline.
Formation of the Enone Structure: The aniline derivative is then reacted with an appropriate acylating agent to form the enone structure.
Coupling Reaction: The final step involves coupling the enone with a suitable carboxylic acid derivative under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[2-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the enone structure to a saturated ketone.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated ketones.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
(E)-4-[2-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (E)-4-[2-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects. The enone structure plays a crucial role in the compound’s reactivity and interaction with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)aniline: Shares the difluoromethoxy group but lacks the enone and carboxylic acid functionalities.
4-Oxobut-2-enoic acid: Contains the enone and carboxylic acid groups but lacks the difluoromethoxy aniline moiety.
Uniqueness
(E)-4-[2-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid is unique due to the combination of the difluoromethoxy group, aniline moiety, enone structure, and carboxylic acid functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-4-[2-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO4/c12-11(13)18-8-4-2-1-3-7(8)14-9(15)5-6-10(16)17/h1-6,11H,(H,14,15)(H,16,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAECEPJUBDWSIC-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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